molecular formula C7H7F2IN2 B12466651 5-cyclopropyl-1-(difluoromethyl)-4-iodo-1H-pyrazole

5-cyclopropyl-1-(difluoromethyl)-4-iodo-1H-pyrazole

Cat. No.: B12466651
M. Wt: 284.05 g/mol
InChI Key: VQUIBIQMESHCCI-UHFFFAOYSA-N
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Description

5-Cyclopropyl-1-(difluoromethyl)-4-iodo-1H-pyrazole: is a heterocyclic compound featuring a pyrazole ring substituted with cyclopropyl, difluoromethyl, and iodine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-1-(difluoromethyl)-4-iodo-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Addition of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide.

    Iodination: The final step involves the iodination of the pyrazole ring, which can be achieved using iodine or iodinating reagents under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-1-(difluoromethyl)-4-iodo-1H-pyrazole: can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or its substituents.

    Cycloaddition Reactions: The pyrazole ring can participate in cycloaddition reactions, forming larger ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate could produce a pyrazole oxide.

Scientific Research Applications

5-Cyclopropyl-1-(difluoromethyl)-4-iodo-1H-pyrazole: has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or mechanical properties.

    Chemical Biology: The compound can be used as a probe to study biological processes, such as enzyme activity or protein interactions.

    Agricultural Chemistry: It may serve as a precursor for the synthesis of agrochemicals, including pesticides and herbicides.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-1-(difluoromethyl)-4-iodo-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Comparison

  • Structural Differences : The presence of different substituents (e.g., nitro, phenyl, carboxylic acid) on the pyrazole ring distinguishes these compounds from 5-cyclopropyl-1-(difluoromethyl)-4-iodo-1H-pyrazole.
  • Chemical Properties : These structural differences lead to variations in chemical reactivity, stability, and solubility.
  • Applications : While all these compounds may have applications in medicinal chemistry, their specific uses and mechanisms of action can differ significantly based on their unique structures.

Properties

Molecular Formula

C7H7F2IN2

Molecular Weight

284.05 g/mol

IUPAC Name

5-cyclopropyl-1-(difluoromethyl)-4-iodopyrazole

InChI

InChI=1S/C7H7F2IN2/c8-7(9)12-6(4-1-2-4)5(10)3-11-12/h3-4,7H,1-2H2

InChI Key

VQUIBIQMESHCCI-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=NN2C(F)F)I

Origin of Product

United States

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